N-(2,4-difluorophenyl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide: is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a difluorophenyl group, a pyridazinyl moiety, and an acetamide linkage, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridazinyl Moiety: The pyridazinyl ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.
Coupling with Difluorophenyl Acetamide: The final step involves coupling the pyridazinyl sulfanyl intermediate with 2,4-difluorophenyl acetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reaction vessels and continuous flow reactors to increase production capacity.
Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which N-(2,4-difluorophenyl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide exerts its effects involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or modulate the activity of enzymes involved in critical biological pathways.
Interact with Receptors: Act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
Modulate Gene Expression: Affect the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide: can be compared with similar compounds such as:
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic properties.
These compounds share some structural similarities but differ in their specific functional groups and applicationsThis compound stands out due to its unique combination of a difluorophenyl group, a pyridazinyl moiety, and an acetamide linkage, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3OS/c1-2-13-3-5-14(6-4-13)17-9-10-20(25-24-17)27-12-19(26)23-18-8-7-15(21)11-16(18)22/h3-11H,2,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNVZFHDXDALJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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